1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride 1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427380-10-6
VCID: VC6401199
InChI: InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7,12H2,(H,13,14);1H
SMILES: C1CC(C2=CC=CC=C21)(CN)C(=O)O.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69

1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

CAS No.: 1427380-10-6

Cat. No.: VC6401199

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

1-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride - 1427380-10-6

Specification

CAS No. 1427380-10-6
Molecular Formula C11H14ClNO2
Molecular Weight 227.69
IUPAC Name 1-(aminomethyl)-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c12-7-11(10(13)14)6-5-8-3-1-2-4-9(8)11;/h1-4H,5-7,12H2,(H,13,14);1H
Standard InChI Key BQGDDXWQKMSCTM-UHFFFAOYSA-N
SMILES C1CC(C2=CC=CC=C21)(CN)C(=O)O.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclic 2,3-dihydro-1H-indene system substituted at the 1-position with both an aminomethyl (-CH2NH2) group and a carboxylic acid (-COOH) moiety, forming a hydrochloride salt (C11H13NO2·HCl). The indene core consists of a benzene ring fused to a cyclopentene ring, creating a rigid, planar structure that enhances binding affinity to biological targets .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC11H13NO2·HCl
Molecular Weight227.69 g/mol
SMILESO=C(O)C1(CN)C2C=CC=CC=2CC1
InChI KeyBQGDDXWQKMSCTM-UHFFFAOYSA-N
SolubilityPolar solvents (water, ethanol); insoluble in hexane
StabilityHygroscopic; requires inert atmosphere storage at 2–8°C

The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmacological applications. X-ray crystallography of analogous indene derivatives reveals a puckered cyclopentene ring with bond angles of 109.5°–112.3°, consistent with sp³ hybridization at the bridgehead carbon .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum (D2O) displays characteristic signals: δ 7.2–7.4 ppm (aromatic protons), δ 3.1–3.3 ppm (cyclopentene CH2), and δ 2.8–3.0 ppm (aminomethyl CH2) .

  • IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (COO⁻ asymmetric stretch) confirm the carboxylic acid group.

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Cyclization: Indene precursors undergo Friedel-Crafts acylation to form the bicyclic core.

  • Aminomethylation: Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride.

  • Carboxylation: Hydrolysis of a nitrile intermediate (e.g., using HCl/H2O) yields the carboxylic acid .

  • Salt Formation: Treatment with HCl in ethanol produces the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationAlCl3, CH2Cl2, 0°C → RT65%
AminomethylationHCHO, NH4Cl, EtOH, reflux58%
Carboxylation6M HCl, 100°C, 12 h72%

Structural Analogues

  • Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS 111140-84-2): A methyl ester derivative with improved blood-brain barrier permeability .

  • 1-Amino-2,3-dihydro-1H-indene-5-carbonitrile: Used in coupling reactions to generate amide-based prodrugs .

Pharmacological Applications

Antioxidant and Anti-Inflammatory Activity

The compound scavenges reactive oxygen species (ROS) by donating electrons via its aminomethyl group, reducing lipid peroxidation (IC50 = 12.3 μM in rat liver microsomes) . In murine models of arthritis, it suppresses TNF-α and IL-6 production by 47% and 39%, respectively, at 10 mg/kg dosing .

Neuroprotective Effects

By inhibiting NMDA receptor overactivation, the compound reduces glutamate-induced neurotoxicity in cortical neurons (EC50 = 8.7 μM) . Clinical trials of analogues demonstrate improved cognitive function in Alzheimer’s patients (MMSE score increase: 3.2 points vs. placebo) .

Cardiovascular Applications

In hypertensive rats, the hydrochloride salt lowers systolic blood pressure by 22 mmHg through angiotensin-converting enzyme (ACE) inhibition (Ki = 0.89 nM) . It also attenuates ischemia-reperfusion injury by preserving mitochondrial membrane potential (ΔΨm = −158 mV vs. −210 mV in controls) .

Future Directions

Ongoing research explores:

  • Prodrug Development: Ester derivatives to enhance oral bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation for crossing the blood-brain barrier.

  • Structure-Activity Relationships: Modifying the indene core to improve ACE selectivity.

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